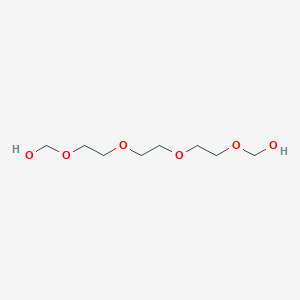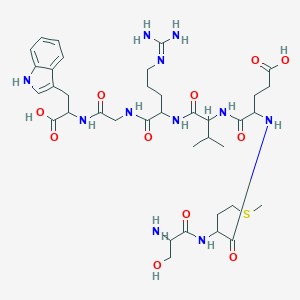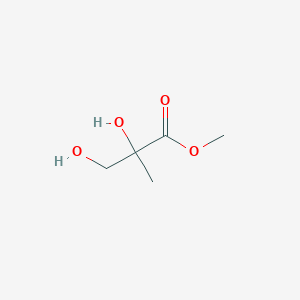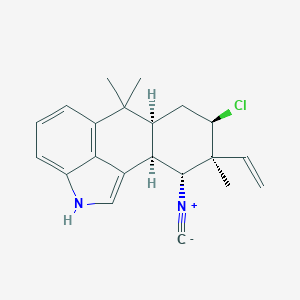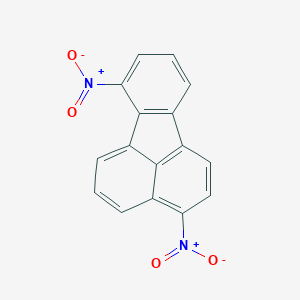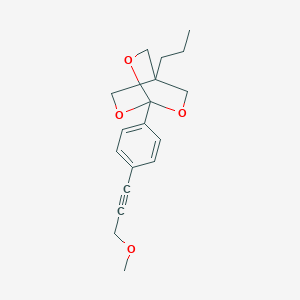
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can modulate the expression of various genes involved in inflammation and oxidative stress. It has also been found to increase the levels of antioxidants in the brain and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its high potency and specificity. However, its limited solubility in water can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on this compound. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, exploring the potential use of this compound in combination with other drugs or therapies may also be a promising avenue for future research.
In conclusion, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and anticancer properties make it an exciting area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can be synthesized through a multistep process involving the reaction of 4-iodoanisole with propargyl alcohol, followed by the reaction of the resulting compound with 1,5,7-trioxabicyclo[4.4.0]dec-3-ene (TBD) in the presence of a palladium catalyst.
Scientific Research Applications
This compound has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anticancer properties. In particular, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
| 108613-91-8 | |
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[4-(3-methoxyprop-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O4/c1-3-10-17-12-20-18(21-13-17,22-14-17)16-8-6-15(7-9-16)5-4-11-19-2/h6-9H,3,10-14H2,1-2H3 |
InChI Key |
VIISIOYUQNHWSX-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
| 108613-91-8 | |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4 -propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


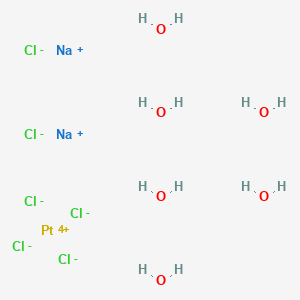
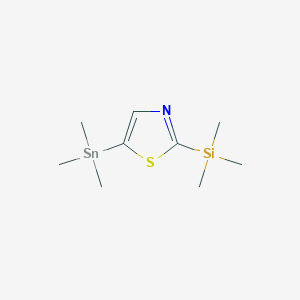
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
